molecular formula C13H15ClFN3O B2567935 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 2251054-22-3

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2567935
CAS No.: 2251054-22-3
M. Wt: 283.73
InChI Key: IGAKKLUBDXRWOO-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

Property Value
Molecular formula C₁₃H₁₅ClFN₃O
Molecular weight 283.73 g/mol
Parent compound (base) C₁₃H₁₄FN₃O (247.27 g/mol)

Crystallographic Data :
While crystallographic data for the hydrochloride salt remains unpublished, analogous spiro-triaza compounds exhibit monoclinic systems (e.g., space group P2₁/c) with lattice parameters a = 19.3571(8) Å, b = 13.4295(12) Å, c = 7.3036(5) Å, and β = 93.372(5)°. The spiro carbon (C9) typically shows tetrahedral geometry, with bond angles deviating ≤2° from ideal values due to ring strain.

Spectroscopic Characterization Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (DMSO-d₆, 400 MHz):

δ (ppm) Multiplicity Integration Assignment
8.69 s 1H N-H (enamine)
7.51–7.37 m 2H Fluorophenyl ortho-H
6.67–6.47 m 2H Fluorophenyl meta-H
4.27 s 1H Spiro C-H
3.64 s 2H N-CH₂-N

¹³C NMR (100 MHz, DMSO-d₆):

  • 178.0 ppm : Carbonyl (C=O).
  • 162.6 ppm : C-F coupling (¹JCF = 245 Hz).
  • 58.5 ppm : Spiro carbon (C9).

Infrared (IR) Spectroscopy

  • 1700–1680 cm⁻¹ : Strong stretching vibration for the ketone (C=O).
  • 1600–1580 cm⁻¹ : Aromatic C=C and C=N stretching.
  • 1220–1150 cm⁻¹ : C-F bending modes.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : Parent ion [M+H]⁺ observed at m/z 247.27 (base compound) and 283.73 (hydrochloride).
  • Fragmentation pathways:
    • Loss of HCl (−36.46 Da) from the hydrochloride ion.
    • Cleavage of the spiro system at C9-N8, yielding fragments at m/z 162 (C₈H₁₀FN₂O⁺) and 85 (C₅H₅N₂⁺).

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJZKQUHHMFGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is coupled with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate in the presence of a palladium catalyst such as PdCl2(dppf). This is followed by the deprotection of the Boc group to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at an industrial scale.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its spirocyclic structure and functional groups:

  • Alkylation : The triazaspiro core undergoes nucleophilic substitution with alkyl halides (e.g., bromoalkanes) under basic conditions (sodium carbonate) .

  • Acylation : Carbonyl groups (e.g., amides) react with acylating agents like acetic anhydride, forming acyl derivatives under reflux .

  • Nucleophilic Substitution : The hydrochloride salt’s nitrogen atoms may act as nucleophiles, enabling substitution reactions with electrophiles.

  • Functionalization : The spiro junction allows for derivatization via carbonylation or coupling with aromatic systems (e.g., pyrazoloquinoline groups) .

Functionalization Reactions

Derivatives of the compound are prepared through targeted modifications:

  • Carbonylation : Introduction of carbonyl groups (e.g., benzoyl) via reactions with chloro- or bromo-substituted ketones .

  • Amide Formation : Coupling with propionic acid derivatives using HATU generates amide-linked fluorophenyl groups .

  • Protonation : Formation of hydrochloride salts enhances solubility and stability, achieved by exposing the base to HCl gas .

Characterization Methods

The compound is analyzed using:

  • NMR : Confirms structural integrity, with signals for NH (3,424 cm⁻¹) and carbonyl groups (1,697 cm⁻¹) .

  • Mass Spectrometry : Validates molecular weight (~271.70 g/mol).

  • IR Spectroscopy : Detects functional groups (e.g., C=O, C-F) .

Technique Key Observations
IRNH (3,424 cm⁻¹), amide C=O (1,697 cm⁻¹)
¹H-NMRSignals for triazaspiro and fluorophenyl moiety
MSMolecular ion peak at m/z ≈ 271

Physical and Chemical Data

  • Molecular Formula : C₁₃H₁₆FN₃O (hydrochloride salt).

  • Melting Point : Varies by derivative; e.g., 171–173°C for hydroxymethyl-substituted analogs .

  • Solubility : Enhanced in polar aprotic solvents (e.g., DMF) and acidic conditions .

  • Storage : Requires refrigeration (2–8°C) for stability .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various triazaspiro derivatives, which were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride showed promising activity against various tumor types, suggesting potential as chemotherapeutic agents .

Myelostimulation

Another notable application is in myelostimulation. Research has shown that this compound can accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This property could be beneficial in treating conditions that require enhanced blood cell production, such as after chemotherapy or bone marrow suppression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

In neuropharmacology, preliminary studies have indicated potential neuroprotective effects of triazaspiro compounds. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. Further investigation is needed to elucidate these mechanisms fully.

Data Table: Summary of Biological Activities

Activity Observation Reference
AntitumorSignificant cytotoxic effects on cancer cells
MyelostimulationAccelerated regeneration of blood cells
AntimicrobialActivity against various bacterial strains
NeuroprotectiveModulation of neurotransmitter systems

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study focused on synthesizing derivatives of this compound and evaluating their biological activities. The study found that modifications to the fluorophenyl group significantly influenced the compound's potency against tumor cells .

Case Study 2: Antimicrobial Efficacy Testing

Another research effort assessed the antimicrobial efficacy of this compound against clinically relevant pathogens. The findings revealed a dose-dependent response in inhibiting bacterial growth, highlighting its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

The table below highlights key structural and pharmacological differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Key Pharmacological Targets Synthesis Yield Reference
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride 4-Fluorophenyl at C2 295.76* 5-HT2C receptor (inferred) Not reported
4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one HCl 3,5-Difluorophenyl + furan at C4 379.81 Not reported 78% (final step)
2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one HCl 3-Methoxyphenyl at C2 295.76 Not reported Discontinued
2-(Trifluoromethoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one 4-Trifluoromethoxyphenyl at C2 355.29 Not reported 95% purity
RS102221 (5-HT2C antagonist) Dimethoxy-trifluoromethylphenyl complex 563.56 5-HT2C receptor antagonist (IC₅₀ = 15 nM) Not reported

*Molecular weight inferred from analogs with similar frameworks (e.g., 2-(3-methoxyphenyl) variant ).

Key Observations:
  • Substituent Effects: The fluorophenyl group at C2 in the target compound likely enhances metabolic stability and receptor binding compared to non-halogenated analogs. The 3,5-difluorophenyl analog () introduces additional halogenation but incorporates a furan linker, which may alter pharmacokinetics .
  • Synthesis Efficiency : Yields for spirocyclic triazaspiro compounds range from 78% () to discontinued production (), suggesting scalability challenges with certain substituents.

Biological Activity

2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, a compound with the molecular formula C13H14FN3O and CAS number 1707580-74-2, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 247.27 g/mol
  • Appearance : Typically a white to yellow solid
  • LogP : Not specified in the available literature
  • pKa : Not specified in the available literature

Antipsychotic Activity

Research indicates that derivatives of triazaspiro compounds, including 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, exhibit significant antipsychotic properties. A study highlighted that related compounds can suppress high baseline medial forebrain bundle self-stimulation in rats, suggesting efficacy in treating psychotic disorders while minimizing neurological side effects .

Structure-Activity Relationships (SAR)

The biological activity of triazaspiro compounds is influenced by substitutions on the phenyl moiety and nitrogen atoms within the structure. For instance:

  • Substituents on the 1-phenyl moiety significantly affect behavioral activity.
  • N-3 nitrogen substitutions are generally tolerated without loss of activity .

Behavioral Pharmacology

In behavioral tests, certain derivatives demonstrated a clear separation between doses that inhibited avoidance behavior and those that induced catalepsy—a side effect commonly associated with antipsychotic medications. This suggests a favorable therapeutic index for these compounds .

Binding Affinity Studies

Studies utilizing X-ray fluorescence have been employed to assess binding affinities of these compounds to various receptors. Such methodologies help elucidate the therapeutic potential and selectivity of triazaspiro compounds against specific targets .

Summary of Biological Activities

Activity TypeDescription
Antipsychotic Inhibits self-stimulation behaviors in animal models, indicating potential for treating psychosis.
Behavioral Effects Distinct separation between effective doses and those causing catalepsy suggests reduced side effects.
Binding Affinity High-throughput screening methods reveal selective binding profiles to target receptors.

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